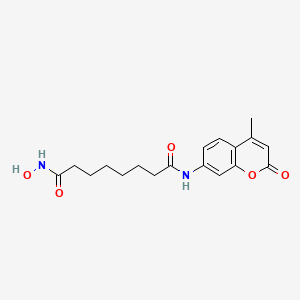

Coumarin-SAHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Coumarin-Suberoylanilide Hydroxamic Acid, commonly referred to as coumarin-SAHA, is a derivative of Suberoylanilide Hydroxamic Acid. It is a fluorescent probe designed for the study of histone deacetylase inhibitors. This compound is particularly notable for its ability to bind to histone deacetylase enzymes, making it a valuable tool in biochemical research .

Wissenschaftliche Forschungsanwendungen

Coumarin-SAHA has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study enzyme-inhibitor interactions.

Biology: Helps in understanding the role of histone deacetylases in gene regulation.

Medicine: Potential applications in cancer research due to its ability to inhibit histone deacetylases, which play a role in cancer cell proliferation.

Industry: Utilized in high-throughput screening assays for drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of coumarin-SAHA involves the modification of Suberoylanilide Hydroxamic Acid by replacing the anilino “cap” group with 7-amino-4-methylcoumarin. This modification is achieved through a series of chemical reactions, including condensation and coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Coumarin-SAHA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the hydroxamic acid group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions

Major Products

The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can be used for further biochemical studies .

Wirkmechanismus

Coumarin-SAHA exerts its effects by binding to the catalytic site of histone deacetylase enzymes. This binding blocks the access of substrates to the enzyme, thereby inhibiting its activity. The inhibition of histone deacetylases leads to the accumulation of acetylated histones, which can affect gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suberoylanilide Hydroxamic Acid (SAHA): The parent compound of coumarin-SAHA, used as a histone deacetylase inhibitor.

Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure.

Valproic Acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder

Uniqueness

This compound is unique due to its fluorescent properties, which allow for real-time monitoring of enzyme-inhibitor interactions. This makes it a valuable tool for high-throughput screening and detailed biochemical studies .

Eigenschaften

IUPAC Name |

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260635-77-5 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?

A1: this compound (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []

Q2: How can this compound be used to determine the binding affinities and off-rates of other HDAC inhibitors?

A2: this compound exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)